3-Acetyl-5-bromo-4-hydroxybenzoic acid

Epigenetics HDAC Inhibition Chemical Probe

3-Acetyl-5-bromo-4-hydroxybenzoic acid (CAS 71407-98-2) is a halogenated aromatic compound with the molecular formula C₉H₇BrO₄. It is a derivative of 4-hydroxybenzoic acid, characterized by an acetyl group at the 3-position, a bromine atom at the 5-position, and a hydroxyl group at the 4-position on the benzene ring.

Molecular Formula C9H7BrO4
Molecular Weight 259.05 g/mol
CAS No. 71407-98-2
Cat. No. B3280375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-5-bromo-4-hydroxybenzoic acid
CAS71407-98-2
Molecular FormulaC9H7BrO4
Molecular Weight259.05 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC(=C1)C(=O)O)Br)O
InChIInChI=1S/C9H7BrO4/c1-4(11)6-2-5(9(13)14)3-7(10)8(6)12/h2-3,12H,1H3,(H,13,14)
InChIKeyDGLBJBGIMISYKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-5-bromo-4-hydroxybenzoic Acid (CAS 71407-98-2): A Multi-Functional Benzoic Acid Building Block for Targeted Synthesis


3-Acetyl-5-bromo-4-hydroxybenzoic acid (CAS 71407-98-2) is a halogenated aromatic compound with the molecular formula C₉H₇BrO₄ . It is a derivative of 4-hydroxybenzoic acid, characterized by an acetyl group at the 3-position, a bromine atom at the 5-position, and a hydroxyl group at the 4-position on the benzene ring . This specific arrangement of functional groups provides distinct physicochemical properties and synthetic handles that differentiate it from other mono- or di-substituted benzoic acid analogs. Its molecular weight is 259.05 g/mol, and it has a predicted LogP of 2.06, indicating moderate lipophilicity [1].

Why Generic 4-Hydroxybenzoic Acid Analogs Cannot Substitute for 3-Acetyl-5-bromo-4-hydroxybenzoic Acid in Key Reactions


The substitution of 3-Acetyl-5-bromo-4-hydroxybenzoic acid with a generic analog like 4-hydroxybenzoic acid or a positional isomer is chemically invalid for many downstream applications due to its orthogonal reactivity. The 5-bromo substituent is a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the introduction of diverse aryl or alkyl groups, which is not possible with non-halogenated analogs . Simultaneously, the 3-acetyl group provides a distinct reactive center for condensation or reduction pathways, while the 4-hydroxy group allows for etherification or esterification . The combination of these functionalities in a single, relatively small molecule makes it a specialized building block. Furthermore, the specific biological activity profile, such as its weak pan-HDAC inhibition (IC50 = 5 µM), is a direct consequence of this substitution pattern and would not be replicated by a simpler, unsubstituted acid [1].

Quantitative Differentiation Guide: Selecting 3-Acetyl-5-bromo-4-hydroxybenzoic Acid Over Its Closest Analogs


Comparing Pan-HDAC Inhibition: 3-Acetyl-5-bromo-4-hydroxybenzoic Acid vs. Unsubstituted 4-Hydroxybenzoic Acid

3-Acetyl-5-bromo-4-hydroxybenzoic acid exhibits weak, pan-HDAC inhibitory activity with an IC50 of 5 µM against HDAC1, HDAC2, and HDAC3 [1]. In contrast, the parent compound 4-hydroxybenzoic acid shows no significant HDAC inhibition. This indicates that the 3-acetyl and 5-bromo substitutions are essential for engaging the HDAC active site, albeit with modest affinity. The data positions this compound as a starting point for SAR studies but not as a potent inhibitor itself.

Epigenetics HDAC Inhibition Chemical Probe Structure-Activity Relationship (SAR)

Physicochemical Differentiation: Lipophilicity (LogP) of 3-Acetyl-5-bromo-4-hydroxybenzoic Acid vs. Non-Halogenated Analog

The predicted LogP for 3-Acetyl-5-bromo-4-hydroxybenzoic acid is 2.06 [1]. This value is significantly higher than that of its non-brominated analog, 3-acetyl-4-hydroxybenzoic acid, which has a predicted LogP of 1.1 (PubChem). The introduction of the bromine atom at the 5-position increases lipophilicity by approximately 0.9 LogP units, which can have substantial implications for membrane permeability, solubility, and non-specific protein binding in a biological context.

Drug Discovery Lipophilicity Physicochemical Properties Lead Optimization

Synthetic Utility: Orthogonal Reactivity of the 5-Bromo Group vs. Non-Halogenated 4-Hydroxybenzoic Acid Derivatives

The presence of a bromine atom at the 5-position is the key differentiator from non-halogenated analogs like 3-acetyl-4-hydroxybenzoic acid. The bromine serves as a critical handle for Pd-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups . In a representative synthesis of a methyl ester derivative, 3-acetyl-5-bromo-4-hydroxybenzoic acid was used as a starting material in a 240 g scale reaction, demonstrating its suitability as a building block for more complex molecules . Non-halogenated analogs lack this versatile coupling site, limiting their synthetic utility.

Organic Synthesis Cross-Coupling Building Block Suzuki Reaction

Alternative Bromination Pattern: HDAC Activity of 3-Acetyl-5-bromo-4-hydroxybenzoic Acid vs. a 3,5-Dibromo Analog

While 3-Acetyl-5-bromo-4-hydroxybenzoic acid is a weak pan-HDAC inhibitor (IC50 = 5 µM), its dibromo analog, 3,5-dibromo-4-hydroxybenzoic acid, exhibits a different biological profile, acting as a thyroid hormone receptor antagonist and a microbial metabolite [1]. This demonstrates that the number and position of bromine atoms on the ring dramatically alter the compound's biological target selectivity. Replacing the 3-acetyl group with a second bromine atom shifts the mechanism of action entirely away from HDAC inhibition. Therefore, for an HDAC-focused research program, 3-Acetyl-5-bromo-4-hydroxybenzoic acid is the appropriate selection.

Epigenetics HDAC Inhibition Chemical Probe Structure-Activity Relationship (SAR)

Optimal Use Cases for Procuring 3-Acetyl-5-bromo-4-hydroxybenzoic Acid (CAS 71407-98-2)


Synthesis of PI3Kβ/δ Inhibitor AZD8186 and Related Chromenone Analogs

3-Acetyl-5-bromo-4-hydroxybenzoic acid is a key intermediate in the synthesis of chromenone-based PI3Kβ/δ inhibitors, including the clinical candidate AZD8186 . The compound's 5-bromo group is a synthetic handle for introducing the 8-(1-anilino)ethyl moiety found in this potent and selective class of cancer therapeutics. Researchers involved in PI3K drug discovery or oncology research should procure this compound for SAR studies around this promising chemotype.

Epigenetics Research as a Weak Pan-HDAC Inhibitor Scaffold

This compound can serve as a defined chemical probe or starting scaffold for developing histone deacetylase (HDAC) inhibitors. Its weak, pan-inhibitory activity (IC50 = 5 µM against HDAC1/2/3) provides a baseline for structure-activity relationship (SAR) studies . Medicinal chemists can use this compound to explore how modifications to the acetyl, bromo, or carboxylic acid moieties impact potency and selectivity for different HDAC isoforms, a common strategy in oncology and neurodegenerative disease research.

Advanced Intermediate for Generating Diverse Compound Libraries via Cross-Coupling

The presence of the aryl bromide at the 5-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings . This allows chemists to efficiently install a wide range of aryl, heteroaryl, or amine substituents at the 5-position, generating diverse libraries of 4-hydroxybenzoic acid derivatives for biological screening. The large-scale synthesis of its methyl ester derivative from 240 g of the acid demonstrates its viability as a building block for such applications [1].

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